O-(2-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 189.64 g/mol. This compound is characterized by the presence of a hydroxylamine functional group attached to a methoxybenzyl moiety. It appears as a white solid and is soluble in various organic solvents. The compound is primarily utilized in pharmaceutical research and chemical synthesis due to its reactivity and ability to form stable intermediates in various reactions.
AMBH is being investigated for its potential to inhibit Diamine Oxidase (DAO) []. DAO is an enzyme found in various tissues throughout the body and plays a role in the metabolism of certain amines. Inhibition of DAO activity could be beneficial in treating conditions like neurological disorders and hypertension where elevated polyamine levels are implicated [, ].
These reactions highlight the versatility of O-(2-Methoxybenzyl)hydroxylamine hydrochloride in organic synthesis.
O-(2-Methoxybenzyl)hydroxylamine hydrochloride exhibits biological activity that may be relevant in therapeutic contexts. It has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase-1 (IDO1), which plays a role in immune regulation and cancer progression. Compounds similar to O-(2-Methoxybenzyl)hydroxylamine have demonstrated sub-micromolar potency against IDO1, indicating potential applications in cancer therapy and immune modulation .
The synthesis of O-(2-Methoxybenzyl)hydroxylamine hydrochloride typically involves the following steps:
This method allows for the efficient production of the compound with high purity.
O-(2-Methoxybenzyl)hydroxylamine hydrochloride finds applications across various fields:
Studies on the interactions of O-(2-Methoxybenzyl)hydroxylamine hydrochloride with biological systems have revealed its potential effects on metabolic pathways and enzyme activities. Its role as an inhibitor of IDO1 suggests that it may modulate immune responses, which could be beneficial in treating cancer and autoimmune diseases. Further research is warranted to explore its full pharmacological profile and mechanisms of action.
Several compounds share structural similarities with O-(2-Methoxybenzyl)hydroxylamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
O-Benzylhydroxylamine hydrochloride | 2687-43-6 | 0.74 |
O-(4-Methoxybenzyl)hydroxylamine | 876-33-5 | 0.88 |
O-(3-Methoxybenzyl)hydroxylamine | 3839-39-2 | 0.79 |
O-(2,4-Dimethoxybenzyl)hydroxylamine | 216067-66-2 | 0.88 |
(3-Methoxy-5-methylphenyl)methanol | 119650-44-1 | 0.79 |
O-(2-Methoxybenzyl)hydroxylamine hydrochloride stands out due to its specific methoxy substitution at the ortho position, which influences its reactivity and biological activity compared to other hydroxylamines. This unique substitution pattern may enhance its potency as an enzyme inhibitor, particularly against IDO1, making it a candidate for further medicinal chemistry exploration.